2-Heptyl butyrate is a natural product found in Acca sellowiana with data available.
2-Heptyl butyrate
CAS No.: 39026-94-3
Cat. No.: VC3829742
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39026-94-3 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | heptan-2-yl butanoate |
| Standard InChI | InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3 |
| Standard InChI Key | GTKUPJHQSAPWLL-UHFFFAOYSA-N |
| SMILES | CCCCCC(C)OC(=O)CCC |
| Canonical SMILES | CCCCCC(C)OC(=O)CCC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-Heptyl butyrate, also known as heptan-2-yl butanoate, is a branched ester formed by the condensation of butyric acid and 2-heptanol. Its structure features a seven-carbon alkyl chain (heptyl group) bonded to the second carbon of an ester functional group, with a butyrate moiety completing the molecule . The compound’s stereochemistry includes one undefined stereocenter, contributing to its variability in biological interactions .
Table 1: Key Physicochemical Properties of 2-Heptyl Butyrate
Sensory and Aromatic Profile
The compound exhibits a concentration-dependent odor profile:
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10,000 ppm: Soapy, waxy, and fruity notes with cranberry and melon undertones .
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5–10 ppm: Subtle cognac-like spiciness and floral accents .
These properties make it a valuable additive in food flavoring, particularly in dairy products, fruits, and alcoholic beverages .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
2-Heptyl butyrate is synthesized via acid-catalyzed esterification:
Concentrated sulfuric acid is typically employed as the catalyst, with reaction conditions optimized at elevated temperatures (80–100°C) to achieve yields exceeding 90%.
Industrial Manufacturing
Continuous flow reactors dominate industrial production, ensuring efficient heat management and product separation. Key parameters include:
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Catalyst: Heterogeneous acid catalysts (e.g., ion-exchange resins) to minimize corrosion.
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Purity: Distillation under reduced pressure (20–30 mmHg) to isolate the ester from unreacted alcohols and acids.
Biological and Ecological Roles
Pheromone Activity in Social Insects
In Vespula germanica (German wasp), 2-heptyl butyrate functions as a foraging pheromone. Field experiments demonstrated that:
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Baits treated with 100 µL attracted 3.5× more wasps than controls .
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Headspace analysis confirmed its emission by workers at 1.4 ng/hour, facilitating colony coordination .
Interaction with Non-Target Organisms
Despite its role as an insect attractant, the U.S. EPA classifies 2-heptyl butyrate as ecologically benign due to:
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Rapid Volatilization: Half-life <24 hours in open environments .
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Low Bioaccumulation Potential: LogP <5, minimizing persistence in aquatic systems .
Applications in Food and Pest Management
Food Flavoring
Approved by the FDA and EU as a flavoring adjuvant (FEMA 3981), it enhances:
Integrated Pest Management (IPM)
Commercial lures containing 2-heptyl butyrate (e.g., Haplodiplosis marginata traps) reduce pesticide reliance by:
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Sex Pheromone Mimicry: Attracting male midges with (R)-enantiomers .
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Dispenser Longevity: Polyethylene vials release pheromones uniformly for >5 weeks .
| Agency | Use Case | Status |
|---|---|---|
| U.S. EPA | Insect attractant in traps | Interim approval (2025) |
| EU EFSA | Food flavoring additive | Approved |
Future Research Directions
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